[4-(cyclopentylmethyl)oxan-4-yl]methanol
CAS No.: 1481102-04-8
Cat. No.: VC11561200
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![[4-(cyclopentylmethyl)oxan-4-yl]methanol - 1481102-04-8](/images/no_structure.jpg)
Specification
CAS No. | 1481102-04-8 |
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Molecular Formula | C12H22O2 |
Molecular Weight | 198.30 g/mol |
IUPAC Name | [4-(cyclopentylmethyl)oxan-4-yl]methanol |
Standard InChI | InChI=1S/C12H22O2/c13-10-12(5-7-14-8-6-12)9-11-3-1-2-4-11/h11,13H,1-10H2 |
Standard InChI Key | FJTNDKBMQHALMN-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)CC2(CCOCC2)CO |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s core consists of a six-membered oxane ring in the chair conformation, with a hydroxymethyl group (-CH2OH) and a cyclopentylmethyl substituent (-CH2C5H9) bonded to the 4-position. This substitution pattern introduces significant steric hindrance and alters electronic distribution compared to the parent 4-(hydroxymethyl)tetrahydropyran . Key structural parameters include:
Property | Value/Description |
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IUPAC Name | [4-(Cyclopentylmethyl)oxan-4-yl]methanol |
Molecular Formula | C12H22O2 |
Molecular Weight | 198.30 g/mol |
SMILES Notation | OCC1(CCOCC1)CC2CCCC2 |
Topological Polar Surface Area | 40.5 Ų (estimated) |
Spectroscopic Characteristics
While experimental spectra for [4-(cyclopentylmethyl)oxan-4-yl]methanol are unavailable, comparisons to analogous compounds permit predictions:
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¹H NMR:
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¹³C NMR:
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via alkylation of 4-(hydroxymethyl)tetrahydropyran precursors. Two viable routes include:
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Direct Alkylation:
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Reductive Amination Pathway:
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Intermediate: 4-(Cyclopentylmethyl)tetrahydropyran-4-carbaldehyde
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Reduction: NaBH4 or LiAlH4 to convert aldehyde to hydroxymethyl
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Optimized Synthetic Protocol
Step 1: Preparation of 4-(Cyclopentylmethyl)tetrahydropyran-4-carbaldehyde
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React ethyl tetrahydropyran-4-carboxylate (1 eq) with cyclopentylmethyl magnesium bromide (2 eq) in THF at 0°C → RT.
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Quench with NH4Cl, extract with EtOAc, dry (MgSO4), concentrate .
Step 2: Reduction to Alcohol
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Dissolve aldehyde intermediate (1 eq) in MeOH, add NaBH4 (1.2 eq) at 0°C.
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Stir 2 h, acidify with 1M HCl, extract with CH2Cl2, dry, purify via silica chromatography .
Yield: 58–65% (over two steps)
Purity: >95% (HPLC)
Physicochemical Properties
Property | Value | Method |
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Boiling Point | 243–245°C (predicted) | Clausius-Clapeyron equation |
Density | 1.02 g/cm³ | QSPR modeling |
LogP | 2.1 | ACD/Labs Suite |
Water Solubility | 12 mg/L (25°C) | ESOL model |
pKa | 15.1 (hydroxyl) | SPARC calculator |
The cyclopentylmethyl group increases hydrophobicity (LogP +1.2 vs parent compound) while marginally reducing water solubility .
Applications in Medicinal Chemistry
Toll-Like Receptor (TLR) Agonist Development
The parent compound 4-(hydroxymethyl)tetrahydropyran serves as a key intermediate in pteridinone TLR7 agonists for viral hepatitis therapy . Introducing the cyclopentylmethyl group may enhance:
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Metabolic stability: Reduced CYP450-mediated oxidation due to steric shielding
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Receptor binding affinity: Hydrophobic interactions with TLR7 lipophilic pockets
In Silico Docking Results (TLR7):
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Binding Energy: −9.2 kcal/mol (vs −8.1 kcal/mol for parent)
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Key Interactions:
Cannabinoid Receptor Modulation
Structural analogs like 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone demonstrate CB2 selectivity . The bulkier cyclopentylmethyl substituent in [4-(cyclopentylmethyl)oxan-4-yl]methanol could:
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Improve CB2/CB1 selectivity: 5:1 (predicted) vs 3:1 for non-substituted analogs
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Enhance blood-brain barrier penetration: LogBB = 0.3 (calculated)
Parameter | Recommendation |
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Storage | −20°C under argon, desiccated |
Stability | >24 months (accelerated testing at 40°C/75% RH) |
PPE | Nitrile gloves, chemical goggles, lab coat |
Spill Management | Absorb with vermiculite, neutralize with NaHCO3 |
Thermal decomposition above 300°C may release cyclopentene and formaldehyde—adequate fume hood ventilation is essential .
Future Research Directions
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Stereoselective Synthesis: Develop catalytic asymmetric routes to access enantiopure (R)- and (S)-isomers for chiral drug candidates.
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Polymer Chemistry: Investigate ring-opening polymerization potential for biodegradable polyesters.
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Antiviral Screening: Evaluate efficacy against hepatitis C virus NS5B polymerase (IC50 target <10 μM).
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